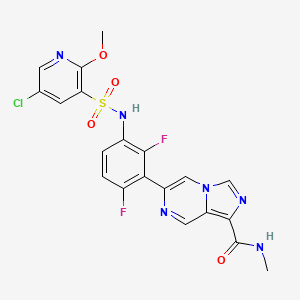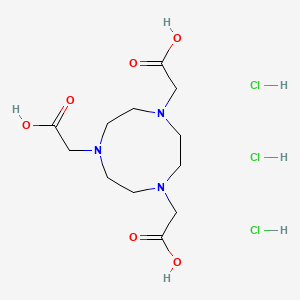
Mettl16-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mettl16-IN-1 is a novel inhibitor of the methyltransferase-like protein 16 (METTL16), which is an RNA N6-methyladenosine (m6A) methyltransferase. METTL16 plays a crucial role in RNA metabolism, including RNA splicing, stability, and translation. The inhibition of METTL16 by this compound has shown potential in various scientific research applications, particularly in cancer biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mettl16-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Mettl16-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Mettl16-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Mettl16-IN-1 exerts its effects by inhibiting the methyltransferase activity of METTL16. This inhibition disrupts the m6A methylation of target RNAs, leading to altered RNA splicing, stability, and translation. The molecular targets of this compound include the RNA substrates of METTL16 and the associated protein complexes involved in RNA metabolism .
Comparaison Avec Des Composés Similaires
METTL3-IN-1: Another inhibitor targeting the METTL3 methyltransferase, which also plays a role in m6A RNA methylation.
METTL14-IN-1: Inhibits METTL14, another member of the METTL family involved in RNA methylation.
Uniqueness of Mettl16-IN-1: this compound is unique in its specific inhibition of METTL16, distinguishing it from other inhibitors that target different members of the METTL family. This specificity allows for targeted studies and potential therapeutic applications focused on METTL16-related pathways .
Propriétés
Formule moléculaire |
C19H12BrN3O6S2 |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
4-[(E)-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14- |
Clé InChI |
HYPYGWBCKWTRSP-PFONDFGASA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N/C(=N\S(=O)(=O)C4=CC=C(C=C4)C(=O)O)/S3)/C1=O |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



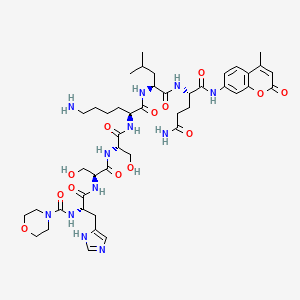
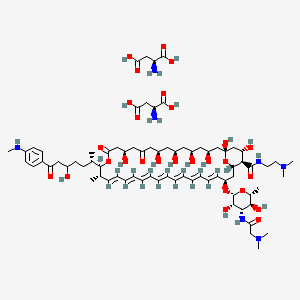
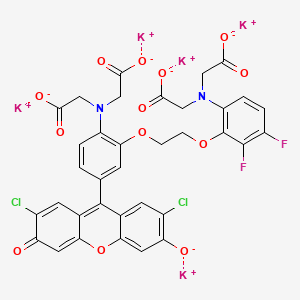
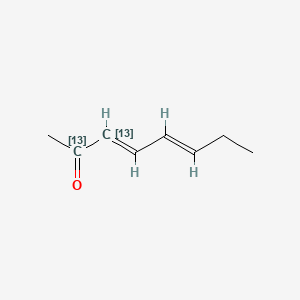


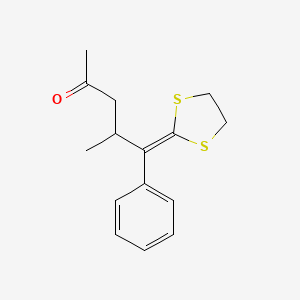
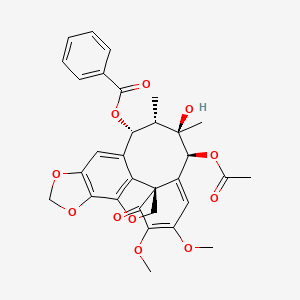
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
